molecular formula C13H11Cl2NO2 B6193882 rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 2679949-43-8

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B6193882
CAS No.: 2679949-43-8
M. Wt: 284.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid is an intriguing molecule known for its structural complexity and potential applications. With its dichlorinated cyclopenta[c]quinoline core, this compound has attracted attention in the field of synthetic organic chemistry, medicinal chemistry, and material sciences.

Preparation Methods

Synthetic routes and reaction conditions : The synthesis of rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions, starting from readily available quinoline derivatives. The key steps include:

  • Halogenation: Introducing chlorine atoms at the desired positions on the quinoline ring.

  • Cyclization: Forming the cyclopenta[c]quinoline framework through intramolecular cyclization reactions.

  • Carboxylation Incorporating the carboxylic acid group via carboxylation reactions under controlled conditions.

    Carboxylation: Incorporating the carboxylic acid group via carboxylation reactions under controlled conditions. Industrial production methods : Industrially, the synthesis might be scaled up using flow chemistry techniques or large-scale batch reactors to ensure consistent quality and yield while maintaining cost-efficiency.

3. Chemical Reactions Analysis Types of reactions :

  • Oxidation : The compound can undergo oxidative transformations, where the dichloro groups might play a role in stabilizing intermediate species.

  • Reduction : Reduction reactions can modify the electronic properties of the molecule, potentially leading to different reactivity patterns.

  • Substitution : Nucleophilic or electrophilic substitutions at various positions on the quinoline ring or the cyclopenta ring. Common reagents and conditions : These reactions commonly use reagents such as strong acids, bases, oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Conditions might involve controlled temperatures and inert atmospheres to prevent unwanted side reactions. Major products : The major products from these reactions typically involve modified quinoline derivatives, cyclopenta[c]quinoline variants, or new functional groups attached to the original structure.

4. Scientific Research Applications Chemistry : In synthetic organic chemistry, it serves as a building block for more complex molecules and materials. Biology : Researchers investigate its interactions with biological macromolecules, potential enzyme inhibition, or binding to DNA/RNA. Medicine Industry : In the development of advanced materials, the unique properties of this compound could contribute to innovations in fields like electronics or photonics.

5. Mechanism of Action this compound interacts with molecular targets through various pathways. Its mechanism of action might involve:

  • Binding to specific enzymes, altering their activity and affecting metabolic pathways.

  • Interacting with nucleic acids, potentially interfering with replication or transcription processes.

  • Modulating receptor activities or signaling pathways within cells.

6. Comparison with Similar Compounds Compared to other compounds with similar quinoline or cyclopenta structures, this compound stands out due to its dichlorinated groups and specific stereochemistry. Similar compounds might include:

  • 6,8-dichloroquinoline derivatives: Lacking the cyclopenta ring.

  • cyclopenta[c]quinoline-4-carboxylic acids: Without the dichlorinated groups.

  • Various quinoline-based pharmaceuticals: With different functional modifications.

Hope this breakdown helps. What next, you thinking?

Properties

CAS No.

2679949-43-8

Molecular Formula

C13H11Cl2NO2

Molecular Weight

284.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.